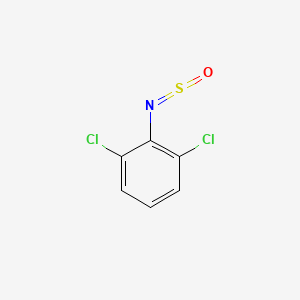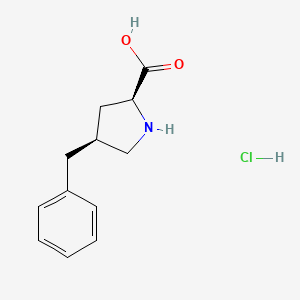
1-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(m-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and has been studied for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Antibacterial Agents
The synthesis of novel heterocyclic compounds, including derivatives with urea moieties, has been explored for their potential as antibacterial agents. For instance, Azab, Youssef, and El-Bordany (2013) investigated the synthesis of new heterocyclic compounds containing a sulfonamido moiety, targeting their application as antibacterial agents. Their research highlighted the synthesis of pyran, pyridine, and pyridazine derivatives, demonstrating the compounds' significant antibacterial activities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Antimicrobial and Anticancer Applications
The exploration into pyridine and pyridazine derivatives also extends to their antimicrobial and anticancer properties. Elewa et al. (2021) synthesized 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile, leading to various Schiff’s bases, pyrazole derivatives, urea derivatives, and carbamates. Their study elucidated the structures based on spectral data and elemental analysis, finding new compounds with promising antibacterial and antitumor activities (Safaa I. Elewa et al., 2021).
Inhibitors of Glycolic Acid Oxidase
In a different approach, Rooney et al. (1983) developed novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO), presenting a potential therapeutic avenue for conditions related to oxalate overproduction. Their research indicated that compounds with large lipophilic 4-substituents showed potent, competitive inhibition of GAO, suggesting a new class of inhibitors with possible clinical applications (C. Rooney et al., 1983).
Synthesis and Characterization for Chemical Studies
Moreover, the synthesis and characterization of new pyridazinone derivatives have been explored for their chemical properties and potential applications in various domains. Kalai et al. (2021) synthesized and characterized a new pyridazinone derivative, highlighting its reactivity and potential utility in further chemical and pharmaceutical research (F. E. Kalai et al., 2021).
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13-4-2-5-14(12-13)20-18(23)19-9-10-24-17-8-7-15(21-22-17)16-6-3-11-25-16/h2-8,11-12H,9-10H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYIBZDAWIDRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(m-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Bromophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2714795.png)
![(3Z)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714798.png)
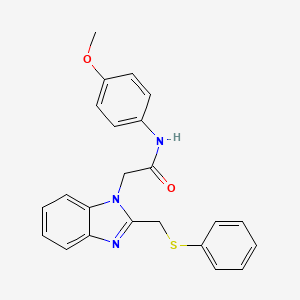
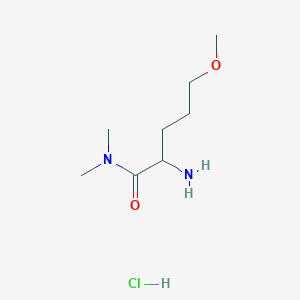
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2714804.png)


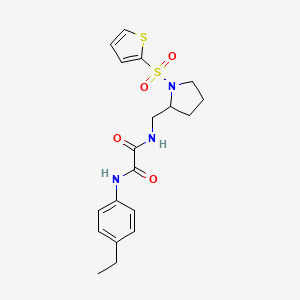
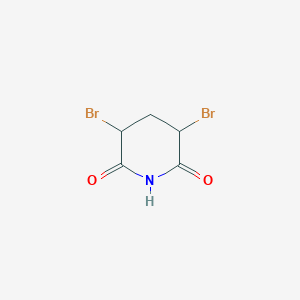
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2714811.png)

